

Spectroscopic Profile of 7-Bromochroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromochroman-4-one

Cat. No.: B108298

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **7-Bromochroman-4-one**, a molecule of interest in synthetic chemistry and drug discovery. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a crucial reference for researchers, scientists, and professionals in the field of drug development for the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **7-Bromochroman-4-one**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.98	d	1H	H-5
7.20	dd	1H	H-6
7.08	d	1H	H-8
4.51	t	2H	H-2
2.84	t	2H	H-3

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
191.0	C-4
161.2	C-8a
138.5	C-6
130.1	C-5
122.5	C-8
121.8	C-7
119.5	C-4a
67.8	C-2
39.5	C-3

Table 3: Infrared (IR) Spectroscopic Data

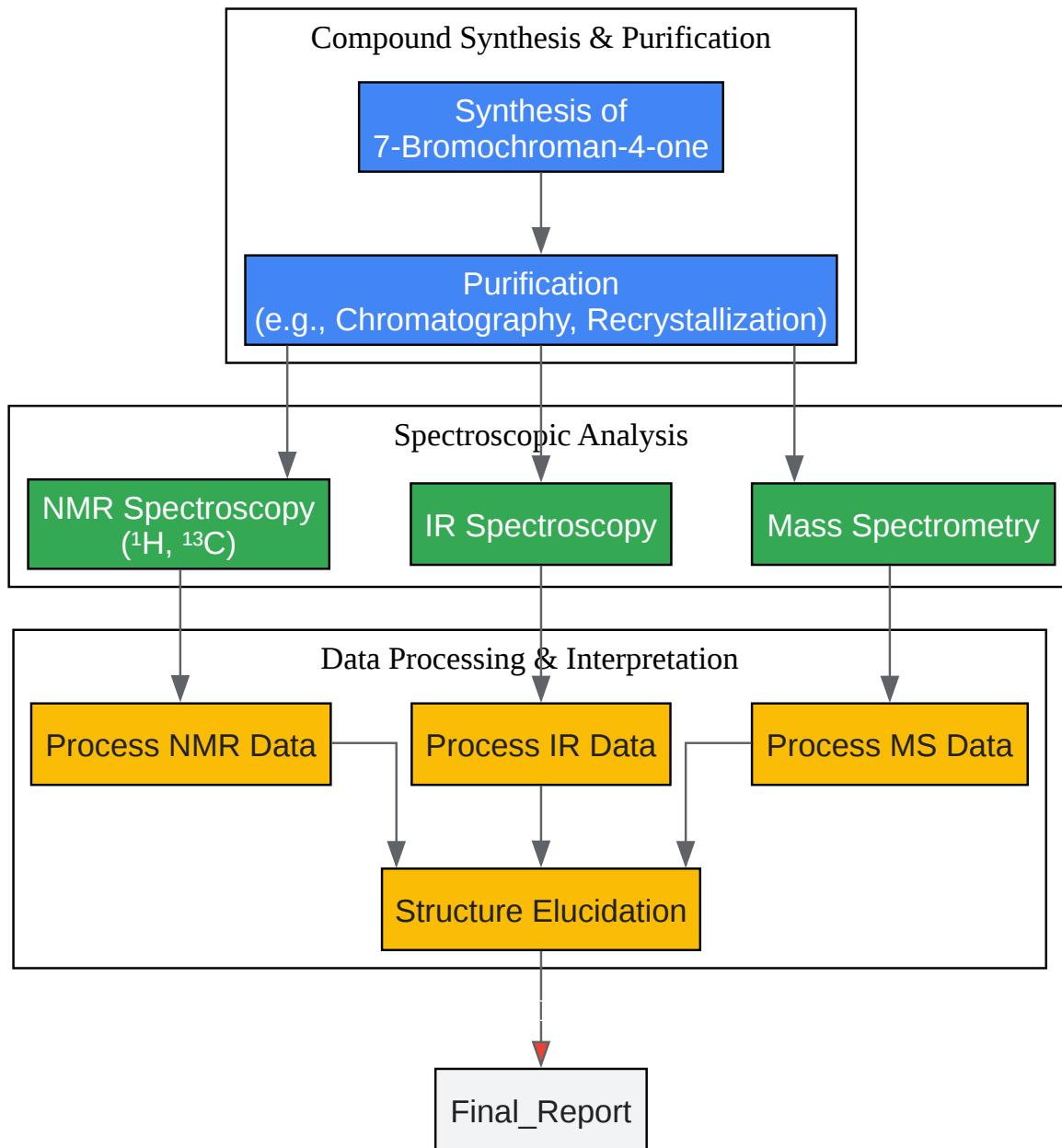

Wavenumber (cm ⁻¹)	Interpretation
1685	C=O (aromatic ketone) stretching
1595	C=C (aromatic) stretching
1220	C-O (ether) stretching
815	C-H (aromatic) bending
670	C-Br stretching

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
226/228	[M] ⁺ (Molecular ion peak, bromine isotopes)
198/200	[M-CO] ⁺
146	[M-Br-CO] ⁺
120	[C ₈ H ₈ O] ⁺
92	[C ₆ H ₄ O] ⁺

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **7-Bromochroman-4-one**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-20 mg of **7-Bromochroman-4-one** is accurately weighed and dissolved in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside a clean NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is gently vortexed to ensure homogeneity.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
- Data Acquisition: The prepared NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated using the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid **7-Bromochroman-4-one** is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
- Instrument Setup: The sample chamber of the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded.
- Data Acquisition: The sample pellet or film is placed in the sample holder, and the infrared spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **7-Bromochroman-4-one** in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: The sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the sample, causing the loss of an electron to form a molecular ion and characteristic fragment ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The presence of bromine is typically indicated by a characteristic $M/M+2$ isotopic pattern in a roughly 1:1 ratio.[[1](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [m.youtube.com](https://www.youtube.com) [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 7-Bromochroman-4-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108298#spectroscopic-data-of-7-bromochroman-4-one-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com